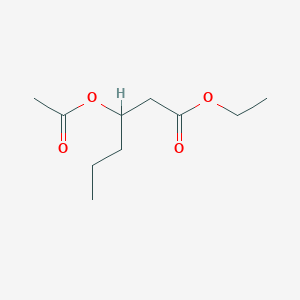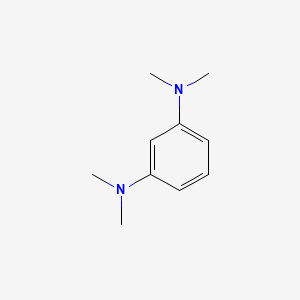
2,4-Dimethyl-1,3-dioxolane
Vue d'ensemble
Description
“2,4-Dimethyl-1,3-dioxolane” is a chemical compound with the molecular formula C5H10O2 . It has an average mass of 102.132 Da and a monoisotopic mass of 102.068077 Da .
Synthesis Analysis
The synthesis of dioxolanes can be achieved by acetalization of aldehydes and ketalization of ketones with ethylene glycol . A specific synthesis process for a similar compound, 4-Chloromethyl-2,2-dimethyl-1,3-dioxolane, involves the reaction of 3-chloro-propane-1,2-diol (3-MCPD) with acetone in the presence of p-toluene sulfonic acid .
Molecular Structure Analysis
The molecular structure of “2,4-Dimethyl-1,3-dioxolane” consists of a dioxolane ring with two methyl groups attached to the 2nd and 4th carbon atoms .
Chemical Reactions Analysis
The valorization of glycerol to produce 2,2-Dimethyl-1,3-dioxolane-4-methanol (solketal), an oxygenated additive to fuel, has been reported . The reaction parameters for the ketalisation reaction were optimized using the face-centered composite design (FCCD) of RSM .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,4-Dimethyl-1,3-dioxolane” include a molecular formula of C5H10O2, an average mass of 102.132 Da, and a monoisotopic mass of 102.068077 Da .
Applications De Recherche Scientifique
Chiroptical Properties : A study by Amako et al. (2015) explored the cryptochirality in the ground state of 2,2-Dimethyl-1,3-dioxolane, which exhibited circular dichroism signals when connected to pyrene moieties. This research highlighted its potential in chiroptical applications and photoexcited state studies (Amako et al., 2015).
Structural Directivity in Chemical Reactions : Atavin et al. (1969) investigated the conformational structure's influence on the acetal ring opening of 2,4-Dimethyl-1,3-dioxolane by organomagnesium compounds. This study provided insights into the chemical behavior and reactivity of this compound (Atavin et al., 1969).
Vapor-Liquid Equilibria : Research conducted by Chopade et al. (2003) focused on the vapor-liquid-liquid equilibrium data for 2,4-Dimethyl-1,3-dioxolane in combination with water. This study is crucial for understanding the thermodynamic properties and phase behavior of this compound (Chopade et al., 2003).
Cyclic Ether Studies : Kametani and Sumi (1972) carried out a study on the geometrical isomers and nuclear magnetic resonance spectra of various methyl-substituted 1,3-dioxolanes, including 2,4-dimethyl-1,3-dioxolane. This research is significant for understanding the molecular structure and properties of these compounds (Kametani & Sumi, 1972).
Catalytic Synthesis : Yang Shui-jin (2006) demonstrated the catalytic synthesis of 2,4-dimethyl-2-ethoxycarbonylmethyl-1,3-dioxolane, highlighting its potential in synthetic chemistry and catalyst development (Yang Shui-jin, 2006).
Phase Distribution Studies : Novikov et al. (2013) investigated the distribution coefficients of 2,2-dimethyl-4-hydroxymethyl-1,3-dioxolane in aqueous and hydrocarbon phases. This study is relevant for understanding the solubility and distribution behavior of such compounds (Novikov et al., 2013).
Stereochemistry of Radicals : Kobayashi and Simamura (1973) explored the stereochemistry of the 2,4-Dimethyl-1,3-dioxolan-2-yl radical, providing insights into the radical chemistry and photochemical reactions involving this compound (Kobayashi & Simamura, 1973).
Polymerization Studies : Okada, Mita, and Sumitomo (1975) conducted research on the polymerization of methyl-substituted 1,3-dioxolanes, including 2,4-dimethyl-1,3-dioxolane. This study offers valuable data on the polymerization behavior and potential applications in polymer science (Okada, Mita, & Sumitomo, 1975).
Safety and Hazards
“2,4-Dimethyl-1,3-dioxolane” is classified as a highly flammable liquid and vapor . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It should be used only outdoors or in a well-ventilated area, and kept away from heat, sparks, open flames, and hot surfaces .
Orientations Futures
The use of dioxolanes, including “2,4-Dimethyl-1,3-dioxolane”, in the production of carbon-neutral fuels has gained renewed attention . This is part of efforts to reduce carbon dioxide emissions and transition towards more sustainable energy sources .
Relevant Papers
Several papers have been published on the topic of dioxolanes, including “2,4-Dimethyl-1,3-dioxolane”. These papers cover various aspects such as synthesis routes, sonochemical synthesis , and the use of dioxolanes in the production of carbon-neutral fuels .
Mécanisme D'action
Target of Action
Dioxolanes, a group of organic compounds containing the dioxolane ring, are known to be used as solvents and as co-monomers in polyacetals
Mode of Action
Dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol This suggests that 2,4-Dimethyl-1,3-dioxolane may interact with its targets through similar chemical reactions
Biochemical Pathways
As a dioxolane derivative, it may be involved in the acetalization and ketalization reactions in biochemical pathways
Propriétés
IUPAC Name |
2,4-dimethyl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-4-3-6-5(2)7-4/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSFUFIOLRQOON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90863166 | |
| Record name | 2,4-Dimethyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90863166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Dairy aroma with fruity overtones | |
| Record name | 2,4-Dimethyl-1,3-dioxolane | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1697/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Slightly soluble in water, Soluble (in ethanol) | |
| Record name | 2,4-Dimethyl-1,3-dioxolane | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1697/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.921-0.928 | |
| Record name | 2,4-Dimethyl-1,3-dioxolane | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1697/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2,4-Dimethyl-1,3-dioxolane | |
CAS RN |
3390-12-3 | |
| Record name | 2,4-Dimethyl-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3390-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethyl-1,3-dioxolane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003390123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dimethyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90863166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dimethyl-1,3-dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.202 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIMETHYL-1,3-DIOXOLANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ID1YRY20SD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,4-Dimethyl-1,3-dioxolane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032230 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2,4-dimethyl-1,3-dioxolane synthesized?
A: 2,4-Dimethyl-1,3-dioxolane can be synthesized through a reversible reaction between propylene glycol and acetaldehyde in the presence of an acid catalyst. [, ] This reaction, known as acetalization, is commonly used to protect carbonyl groups in organic synthesis or to produce cyclic acetals like 2,4-dimethyl-1,3-dioxolane. [, ]
Q2: What factors influence the conversion of propylene glycol to 2,4-dimethyl-1,3-dioxolane?
A: Research indicates that temperature, reaction time, catalyst amount, and the molar ratio of acetaldehyde to propylene glycol significantly impact the conversion efficiency. [] Optimizing these parameters is crucial for achieving high yields of 2,4-dimethyl-1,3-dioxolane.
Q3: Can you elaborate on the role of acid catalysts in the synthesis of 2,4-dimethyl-1,3-dioxolane?
A: Acid catalysts, such as strong mineral acids or cation exchange resins in acid form, are essential for facilitating the acetalization reaction between propylene glycol and acetaldehyde. [] They promote the formation of the dioxolane ring by protonating the carbonyl group of acetaldehyde, making it more susceptible to nucleophilic attack by the hydroxyl groups of propylene glycol.
Q4: Are there alternative methods for synthesizing 2,4-dimethyl-1,3-dioxolane?
A: While direct reaction between propylene glycol and acetaldehyde is common, 2,4-dimethyl-1,3-dioxolane can also be obtained through the bromination of 2,2,4-trimethyl-1,3-dioxolane. [] This reaction yields both cis and trans isomers of 2-bromomethyl-2,4-dimethyl-1,3-dioxolane, which can be further manipulated to obtain the desired product.
Q5: What is the significance of the different isomers of 2,4-dimethyl-1,3-dioxolane?
A: The cis and trans isomers of 2,4-dimethyl-1,3-dioxolane exhibit different physical and chemical properties due to their distinct spatial arrangements. [, ] These differences can influence their reactivity, biological activity, and applications. For instance, cis and trans 2,4-dimethyl-1,3-dioxolane display different rates of hydrogenolysis by LiAlH4–AlCl3. []
Q6: What are the potential applications of 2,4-dimethyl-1,3-dioxolane?
A: 2,4-Dimethyl-1,3-dioxolane has been explored as a potential enhancer in transdermal drug delivery systems. [] Its ability to enhance the penetration of drugs like hydrocortisone through the skin makes it a promising candidate for formulating topical medications.
Q7: Are there any safety concerns associated with 2,4-dimethyl-1,3-dioxolane?
A7: While 2,4-dimethyl-1,3-dioxolane shows promise in certain applications, its safety profile requires careful evaluation. Further research is necessary to assess its potential toxicity, environmental impact, and long-term effects to ensure its safe and responsible use.
Q8: What analytical techniques are employed to study 2,4-dimethyl-1,3-dioxolane?
A: Researchers utilize various techniques to analyze and characterize 2,4-dimethyl-1,3-dioxolane. Gas chromatography plays a crucial role in quantifying the conversion of propylene glycol to 2,4-dimethyl-1,3-dioxolane during synthesis. [] Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy helps determine the structure, configuration, and molar ratio of different isomers. [, ] For instance, 1H and 13C NMR data are used to elucidate the structure and stereochemistry of brominated derivatives of 2,4-dimethyl-1,3-dioxolane. []
Q9: How can I learn more about the thermodynamic properties of 2,4-dimethyl-1,3-dioxolane?
A: Studies have investigated the vapor-liquid equilibrium data of 2,4-dimethyl-1,3-dioxolane in binary systems with water. [] This data, along with measurements of vapor pressure and enthalpy of vaporization, can be used to understand its behavior in mixtures and develop separation processes.
Q10: What is the future direction of research on 2,4-dimethyl-1,3-dioxolane?
A10: Future research could focus on optimizing its synthesis, exploring new applications beyond transdermal drug delivery, and conducting comprehensive safety and environmental impact assessments. Investigating its potential in areas like polymer chemistry or as a building block for more complex molecules could open new avenues for its utilization.
Q11: Does 2,4-dimethyl-1,3-dioxolane have any known biological activity?
A: While not extensively studied for its direct biological activity, research has identified 2,4-dimethyl-1,3-dioxolane-2-acetate as a potential serum metabolic signature in gastric cancer. [] This suggests possible connections between 2,4-dimethyl-1,3-dioxolane derivatives and metabolic dysregulation in cancer, warranting further investigation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 3-([(benzyloxy)carbonyl]amino)propanoate](/img/structure/B1585376.png)






![Bisbenzimidazo[2,1-b:1',2'-j]benzo[lmn][3,8]phenanthroline-6,9-dione](/img/structure/B1585388.png)
![2-Anthracenesulfonic acid, 1-amino-4-[(3-amino-2,4,6-trimethyl-5-sulfophenyl)amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B1585389.png)



